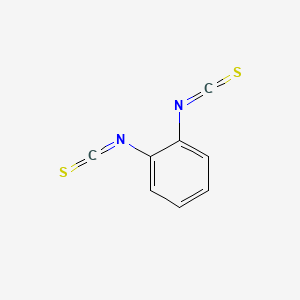

1,2-Phenylene diisothiocyanate

説明

Significance of Phenylene Diisothiocyanates in Organic Synthesis and Materials Science

Phenylene diisothiocyanates, as a class of compounds, are valuable bifunctional reagents that serve as important building blocks in both organic synthesis and materials science. researchgate.netontosight.ai The presence of two isothiocyanate groups on a central phenyl ring allows them to react with a wide array of nucleophiles, making them versatile precursors for more complex chemical structures. vulcanchem.comontosight.ai

In organic synthesis, their primary significance lies in their ability to construct various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netresearchgate.net The reaction of diisothiocyanates with dinucleophiles is a common strategy for synthesizing nitrogen- and sulfur-containing heterocycles. researchgate.net They are also used as starting materials for polymers, dyes, and other fine chemicals. ontosight.ai The isothiocyanate functional group is a pivotal intermediate for creating unsymmetrical thioureas, which have their own range of applications. researchgate.net

In the realm of materials science, phenylene diisothiocyanates are frequently employed as cross-linking agents or monomers in polymerization reactions. ontosight.aiontosight.ai Their ability to connect polymer chains imparts specific mechanical and thermal properties to the resulting materials. They are utilized in the development of novel materials, such as polythiourea and polyurea derivatives, which can exhibit useful characteristics for applications like capacitors and specialized polymer films. smolecule.comontosight.aisigmaaldrich.com Furthermore, their reactivity makes them suitable for surface modification and the creation of composite materials. ontosight.aisigmaaldrich.com

Unique Reactivity Profile of 1,2-Phenylene Diisothiocyanate Isomer

The unique reactivity of the this compound isomer stems directly from the ortho positioning of its two isothiocyanate groups on the benzene (B151609) ring. vulcanchem.com While all isothiocyanates feature an electrophilic carbon atom that readily undergoes nucleophilic addition, the proximity of the two functional groups in the 1,2-isomer facilitates intramolecular cyclization reactions that are not possible with its 1,3- (meta) and 1,4- (para) counterparts. vulcanchem.comrsc.org

This spatial arrangement allows the compound to act as a precursor to a variety of fused heterocyclic systems. When this compound reacts with a nucleophile, the initial addition to one isothiocyanate group can be followed by a subsequent, rapid intramolecular attack on the second isothiocyanate group, leading to the formation of a stable ring structure. rsc.org This tandem reaction pathway is a hallmark of its chemical behavior.

Research has detailed several specific examples of this unique reactivity profile. For instance, its reaction with various nitrogen-based nucleophiles does not simply yield open-chain bis(thioureas) but instead results in cyclized products. rsc.org This distinct reactivity makes this compound a specialized and powerful tool for the targeted synthesis of complex heterocyclic molecules. smolecule.com

The table below summarizes key research findings on the specific reactions of this isomer.

| Reactant (Nucleophile) | Resulting Product Class | Research Finding | Reference |

| Primary & Secondary Amines | 1-Substituted thiocarbamoyl benzimidazoline-2-thiones | Forms a 1:1 reaction product through a cyclization process. | rsc.org |

| Substituted Hydrazines | 1-Substituted thiocarbamoyl benzimidazoline-2-thiones | Yields a 1:1 cyclized adduct similar to primary amines. | rsc.org |

| Hydrazine | Hydrazine salt of benzimidazoline-2-thione | Reacts in a 2:1 ratio to form a salt. | rsc.org |

| Ynamines | Benzimidazo[2,1-b] ontosight.aivulcanchem.comthiazine derivatives | Undergoes cyclization to produce complex heterocyclic compounds. | smolecule.com |

Structure

3D Structure

特性

IUPAC Name |

1,2-diisothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFLVLIPBDQGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221320 | |

| Record name | 1,2-Phenylene diisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71105-17-4 | |

| Record name | 1,2-Phenylene diisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071105174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Phenylene diisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71105-17-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Phenylene Diisothiocyanate

Established Synthetic Routes from o-Phenylenediamine (B120857) Precursors

The traditional and most common method for synthesizing 1,2-phenylene diisothiocyanate involves the reaction of o-phenylenediamine with thiophosgene (B130339) (CSCl₂). rsc.orgresearchgate.net This reaction is typically carried out in a biphasic system, such as dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate, with thiophosgene being added slowly to the stirred mixture at room temperature. rsc.org The diamine reacts with thiophosgene to form the corresponding dithiocarbamate (B8719985), which then undergoes elimination to yield the diisothiocyanate.

Another established route involves the decomposition of dithiocarbamate salts formed from the reaction of o-phenylenediamine with carbon disulfide (CS₂) in the presence of a base. chemrxiv.orgnih.gov The resulting dithiocarbamate salt can then be treated with a desulfurizing agent to yield the isothiocyanate. nih.gov A variety of desulfurizing agents have been employed for this purpose, including:

Thiophosgene: A highly effective but also highly toxic reagent. researchgate.netnih.gov

Lead nitrate: An effective but environmentally hazardous option. nih.govnih.gov

Ethyl chloroformate: A less common but viable reagent. nih.govnih.gov

Triphosgene: A solid, safer alternative to phosgene. nih.gov

Tosyl chloride: A readily available and effective desulfurizing agent. nih.gov

The synthesis of the starting material, o-phenylenediamine, can be achieved through the reduction of o-nitroaniline. orgsyn.org Common reduction methods include the use of tin and hydrochloric acid, stannous chloride and hydrochloric acid, or zinc dust in an alkaline solution. orgsyn.org

Innovative Approaches to Isothiocyanate Functionalization

Recent research has focused on developing more efficient and milder methods for the synthesis of isothiocyanates, moving away from the hazardous reagents traditionally used. These innovative approaches often involve the in-situ generation of reactive intermediates or the use of novel catalytic systems.

One such approach is the use of elemental sulfur in combination with various reagents. nih.govmdpi.com For example, isocyanides can be converted to isothiocyanates by reacting them with elemental sulfur. mdpi.com This transformation can be facilitated by thermal conditions, catalysts, or basic conditions. mdpi.com Another method involves the reaction of primary amines with elemental sulfur and a difluorocarbene source. mdpi.com

The tandem Staudinger/aza-Wittig reaction represents another modern approach to isothiocyanate synthesis. nih.govnih.gov This method involves the reaction of an azide (B81097) with a phosphine (B1218219) and carbon disulfide. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of isothiocyanates. nih.govnih.govmdpi.com This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. mdpi.com For instance, the synthesis of various aliphatic and aromatic isothiocyanates has been achieved with high yields in a microwave reactor. nih.govmdpi.com

Advances in Environmentally Conscious Synthesis Strategies for Diisothiocyanates

The development of "green" or environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of diisothiocyanates, this involves replacing toxic reagents and solvents with safer alternatives and developing more sustainable reaction conditions. libretexts.org

A significant advancement in this area is the use of less toxic desulfurizing agents as alternatives to thiophosgene. nih.gov These include:

Hydrogen peroxide: An environmentally friendly and effective desulfurizing agent, particularly for the synthesis of diisothiocyanates. nih.gov

Iodine: A non-toxic, readily available, and inexpensive reagent that can be used in a biphasic water/ethyl acetate (B1210297) medium. nih.govresearchgate.net

Sodium persulfate: A safer alternative to thiophosgene, especially for the synthesis of chiral isothiocyanates. nih.gov

Claycop (clay-supported copper nitrate): A solid-supported reagent that is easy to handle and remove from the reaction mixture. chemrxiv.orgnih.gov

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): An effective and environmentally friendly coupling reagent that can be used for the synthesis of isothiocyanates from dithiocarbamates. mdpi.com

Furthermore, the use of greener solvents is being explored. nih.gov For instance, Cyrene™, derived from cellulose, and γ-butyrolactone (GBL), derived from renewable resources, are considered greener alternatives to dimethyl sulfoxide (B87167) (DMSO). nih.gov Water has also been successfully used as a solvent for the synthesis of some isothiocyanates. nih.govmdpi.com

The development of phosgene-free routes to isocyanates, which are precursors to some isothiocyanate syntheses, is another important aspect of green chemistry. researchgate.netdigitellinc.comionike.com These methods include the thermal cracking of carbamates and the direct reductive carbonylation of nitroarenes. researchgate.netdigitellinc.com

The following table summarizes some of the key reagents and their roles in the synthesis of this compound and related compounds.

| Reagent/Catalyst | Role in Synthesis | Reference |

| o-Phenylenediamine | Starting material (precursor) | orgsyn.orgrsc.org |

| Thiophosgene | Reagent for converting amines to isothiocyanates | rsc.orgresearchgate.netnih.gov |

| Carbon Disulfide | Reagent for forming dithiocarbamates | chemrxiv.orgnih.gov |

| Hydrogen Peroxide | Environmentally friendly desulfurizing agent | nih.gov |

| Iodine | Non-toxic desulfurizing agent | nih.govresearchgate.net |

| Elemental Sulfur | Sulfur source in innovative synthesis methods | nih.govmdpi.com |

| DMT/NMM/TsO⁻ | Green desulfurizing agent | mdpi.com |

| Cyrene™ | Green solvent alternative | nih.gov |

The following table provides an overview of various synthetic methods for isothiocyanates, highlighting their key features.

| Synthetic Method | Key Features | Reference |

| Reaction with Thiophosgene | Established, high-yielding but uses toxic reagent | rsc.orgresearchgate.net |

| Decomposition of Dithiocarbamates | Versatile, with various desulfurizing agents available | chemrxiv.orgnih.gov |

| Tandem Staudinger/aza-Wittig Reaction | Modern, efficient method from azides | nih.govnih.gov |

| Microwave-Assisted Synthesis | Faster reaction times, often higher yields | nih.govnih.govmdpi.com |

| Use of Elemental Sulfur | Innovative, avoids traditional toxic reagents | nih.govmdpi.com |

| Green Desulfurization Methods | Environmentally conscious, uses safer reagents like H₂O₂ or Iodine | nih.govresearchgate.net |

Chemical Reactivity and Reaction Pathways of 1,2 Phenylene Diisothiocyanate

Cyclization Reactions and Heterocyclic Compound Synthesis

The ortho-disposition of the two isothiocyanate groups makes 1,2-phenylene diisothiocyanate an excellent precursor for the synthesis of fused heterocyclic systems. The initial nucleophilic addition is often the first step in a cascade or domino reaction sequence leading to complex molecular architectures.

A notable cyclization reaction involves the interaction of this compound with ynamines. smolecule.comrsc.org Ynamines, which are compounds containing a carbon-carbon triple bond adjacent to a nitrogen atom, are highly reactive nucleophiles.

A specific study details the reaction of this compound with the ynamine 1-diethylaminoprop-1-yne. rsc.orgrsc.org This reaction proceeds via a complex pathway to furnish a fused heterocyclic product, identified as 2-diethylamino-3-methylbenzimidazo[2,1-b] rsc.orgCurrent time information in Bangalore, IN.thiazine-4-thione. rsc.orgrsc.org This transformation highlights the utility of this compound in constructing intricate, multi-ring systems in a single step.

This compound serves as a key building block for the synthesis of the benzimidazo[2,1-b] rsc.orgCurrent time information in Bangalore, IN.thiazine ring system. rsc.org As mentioned previously, its reaction with 1-diethylaminoprop-1-yne directly yields a derivative of this heterocyclic core. rsc.orgrsc.org

Furthermore, reactions with other types of nucleophiles can also lead to this ring system. The reaction of this compound with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) and ethyl cyanoacetate, results in the formation of 3,4-dihydro-2H-benz[d]imidazol[2,1-b] rsc.orgCurrent time information in Bangalore, IN.thiazines. rsc.org This demonstrates the versatility of the diisothiocyanate in reacting with carbon-based nucleophiles to achieve cyclization and form stable heterocyclic products.

Table 2: Heterocyclic Products from Cyclization Reactions of this compound

| Reactant | Product | Reference |

| 1-Diethylaminoprop-1-yne | 2-Diethylamino-3-methylbenzimidazo[2,1-b] rsc.orgCurrent time information in Bangalore, IN.thiazine-4-thione | rsc.orgrsc.org |

| Malononitrile | 3,4-Dihydro-2H-benz[d]imidazol[2,1-b] rsc.orgCurrent time information in Bangalore, IN.thiazine derivative | rsc.org |

| Ethyl Cyanoacetate | 3,4-Dihydro-2H-benz[d]imidazol[2,1-b] rsc.orgCurrent time information in Bangalore, IN.thiazine derivative | rsc.org |

Cycloaddition Reactions with Activated Methylene Compounds

This compound is a versatile reagent in the synthesis of heterocyclic compounds due to the high reactivity of its two isothiocyanate groups. These groups can undergo cycloaddition reactions with nucleophiles, particularly compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). The specific products of these reactions are influenced by the nature of the activated methylene compound.

Research has shown that the reaction of this compound with β-diketones, such as acetylacetone (B45752) and benzoylacetone, leads to the formation of 1-substituted thiocarbonyl benzimidazoline-2-thiones. In these reactions, one of the isothiocyanate groups reacts with the activated methylene group of the diketone, followed by an intramolecular cyclization involving one of the carbonyl groups and the second isothiocyanate group, which ultimately hydrolyzes.

However, when this compound is reacted with activated methylene compounds like malononitrile or ethyl cyanoacetate, a different reaction pathway is observed. The reaction proceeds to form 3,4-dihydro-2H-benz[d]imidazol[2,1-b] Current time information in Bangalore, IN.figshare.comthiazine derivatives. This outcome suggests a more complex cyclization cascade where both isothiocyanate groups participate in the formation of a fused heterocyclic system.

The table below summarizes the outcomes of cycloaddition reactions between this compound and various activated methylene compounds.

| Activated Methylene Compound | Resulting Product Class |

| Acetylacetone | 1-Acetonylthiocarbonyl-benzimidazoline-2-thione |

| Benzoylacetone | 1-Phenacylthiocarbonyl-benzimidazoline-2-thione |

| Malononitrile | 3,4-Dihydro-2H-benz[d]imidazol[2,1-b] Current time information in Bangalore, IN.figshare.comthiazine derivative |

| Ethyl Cyanoacetate | 3,4-Dihydro-2H-benz[d]imidazol[2,1-b] Current time information in Bangalore, IN.figshare.comthiazine derivative |

This interactive table summarizes the products from the reaction of this compound with different activated methylene compounds.

Polymerization Mechanisms and Macromolecular Architecture

The bifunctional nature of this compound, possessing two reactive isothiocyanate groups, makes it a valuable monomer for the synthesis of various sulfur-containing polymers. The resulting macromolecular architecture is highly dependent on the polymerization mechanism and the choice of co-monomers.

Formation of Polyisothiocyanates

The homopolymerization of diisothiocyanates to form polyisothiocyanates is not a widely documented pathway. The isothiocyanate group (-N=C=S) can theoretically undergo polymerization, particularly through anionic initiation, but this is more commonly seen in copolymerization systems. The direct chain-growth homopolymerization of aromatic diisothiocyanates like this compound presents challenges, and literature on this specific transformation is scarce. Copolymerization reactions are generally favored for incorporating the isothiocyanate functionality into polymer backbones.

Synthesis of Polythiourea Derivatives

A primary application of aromatic diisothiocyanates in polymer chemistry is the synthesis of polythioureas. acs.org This is typically achieved through a polycondensation reaction between a diisothiocyanate and a diamine. gatech.eduresearchgate.net The nucleophilic amine groups of the diamine monomer readily attack the electrophilic carbon atoms of the isothiocyanate groups of this compound. This step-growth polymerization results in the formation of thiourea (B124793) linkages (-NH-C(S)-NH-) in the polymer backbone. mdpi.com

The general reaction is carried out by mixing equimolar amounts of the diisothiocyanate and a diamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netmdpi.com The reaction typically proceeds at room temperature under an inert atmosphere. researchgate.net The properties of the resulting polythiourea can be tailored by selecting different diamine co-monomers, which can be aromatic, aliphatic, or contain other functional groups like ethers. researchgate.net This method has been successfully used to produce high molecular weight polythioureas with applications as high-performance materials, such as dielectric capacitors. gatech.eduresearchgate.net

| Diamine Co-monomer | General Structure of Resulting Polythiourea from this compound |

| 4,4'-Oxydianiline (ODA) | Aromatic poly(ether-thiourea) |

| 4,4'-Diphenylmethanediamine (MDA) | Aromatic polythiourea |

| 1,4-Diaminobenzene (PhDA) | Fully aromatic polythiourea |

| 1,6-Diaminohexane (HDA) | Aliphatic-aromatic polythiourea |

This interactive table illustrates the structural variations in polythioureas synthesized from this compound and various diamine co-monomers.

Exploration of Controlled Polymerization Techniques

While polycondensation yields versatile polythioureas, achieving precise control over molecular weight, dispersity, and complex architectures (like block copolymers) requires controlled polymerization methods. Research into the controlled polymerization of isothiocyanates has primarily focused on copolymerization systems.

One promising approach is the anionic chain-growth copolymerization of isothiocyanates with other monomers like epoxides. acs.org Initiated by simple lithium alkoxides, this method can produce polymers with controlled molecular weights and low dispersity under mild conditions. acs.org The mechanism involves the lithium cation coordinating to and activating the isothiocyanate group, enabling a highly alternating incorporation of the two different monomers. acs.org

Another advanced technique involves the copolymerization of isothiocyanates with nonactivated aziridines. figshare.comacs.org This reaction can proceed through two distinct pathways: a spontaneous condensation polymerization or a more controlled chain-growth polymerization. figshare.comacs.org The transformation to a chain-growth mechanism can be achieved by adding an anionic nucleophile as an initiator, which activates a zwitterionic intermediate formed between the isothiocyanate and the aziridine. figshare.comacs.org This allows for the synthesis of well-defined, fully alternating copolymers. acs.org

Furthermore, the living ring-opening copolymerization (ROCOP) of isothiocyanates with monomers such as anhydrosugar oxetanes has been demonstrated. rsc.orgrsc.org This technique, often catalyzed by metal complexes, allows for the synthesis of block copolymers through sequential monomer addition, highlighting the living character of the polymerization. rsc.orgrsc.org

Although these controlled techniques have been developed primarily for monofunctional isothiocyanates, they establish a mechanistic foundation for future exploration with difunctional monomers like this compound. Adapting these methods could enable the synthesis of advanced macromolecular architectures, such as well-defined block copolymers or hyperbranched polymers, with precisely engineered properties.

Advanced Applications of Phenylene Diisothiocyanates in Materials Science and Engineering

Polymer Science and Engineering

The spatial arrangement of the two isothiocyanate groups in 1,2-phenylene diisothiocyanate provides a unique platform for the design of novel polymers with specific architectures and functionalities. Its reactivity with nucleophiles, particularly amines, underpins its use in the synthesis of a variety of polymeric materials.

Development of Novel Polymeric Materials

The synthesis of novel polymers utilizing this compound as a monomer has been an area of scientific inquiry, leading to materials with interesting properties. The reaction of diisothiocyanates with diamines is a common route to produce polythioureas, a class of polymers known for their good thermal stability and mechanical properties.

However, the use of this compound can lead to unique outcomes. For instance, solid-state reactions of this compound with primary amines such as 4-hydroxyaniline, 4-chloroaniline, and 1,2-phenylenediamine have been shown to yield benzimidazolidine-2-thiones in high yields. This occurs through the cyclization of an unstable mono-thiourea intermediate, a reaction pathway favored by the close proximity of the reacting groups in the ortho configuration. This contrasts with the typical formation of linear polythiourea chains from its para-isomer, 1,4-phenylene diisothiocyanate, under similar conditions. This propensity for cyclization highlights a key aspect of the chemistry of this compound in polymer synthesis, offering a route to heterocyclic structures rather than linear polymers.

While the formation of linear polythioureas from this compound is less straightforward, its potential as a monomer for other novel polymeric structures continues to be an area of interest for creating materials with tailored properties.

Role as Cross-linking Reagents in Advanced Polymers

Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. Diisothiocyanates are effective cross-linking agents due to the high reactivity of the isothiocyanate groups towards various functional groups present in polymer chains, such as amines, hydroxyls, and thiols.

While specific studies detailing the use of this compound as a cross-linking agent are not extensively documented in publicly available literature, its bifunctional nature makes it a potential candidate for this application. The reaction of its two isothiocyanate groups with suitable functional groups on different polymer chains would lead to the formation of a three-dimensional network structure. The short and relatively rigid phenylene backbone would introduce tight cross-links, potentially leading to polymers with high rigidity and thermal stability.

The effectiveness of a cross-linking agent depends on factors such as reactivity, steric hindrance, and the desired properties of the final material. The ortho arrangement of the isothiocyanate groups in this compound might introduce steric constraints that could influence the cross-linking efficiency and the final network architecture compared to its more linear 1,4-isomer. Further research is needed to fully explore and characterize the role of this compound as a cross-linking reagent in advanced polymers.

Fabrication of Dielectric Materials using Polythiourea Derivatives

Polythioureas derived from phenylene diisothiocyanates have garnered significant attention for their potential application as dielectric materials in high-energy-density capacitors. acs.orgtandfonline.com These polymers possess a high dielectric constant and low dielectric loss, which are desirable properties for energy storage applications. acs.orgtandfonline.com

Systematic studies on polythioureas synthesized from para-phenylene diisothiocyanate (p-PDTC) and various diamines have demonstrated the tunability of their dielectric properties. acs.orgtandfonline.com By incorporating different aromatic, aliphatic, or polyether segments into the polymer backbone, researchers have been able to modify the dielectric constant, breakdown strength, and energy density of the resulting materials. acs.orgtandfonline.com For example, a dielectric constant of 4.5 and an energy density of 10 J/cm³ have been achieved in certain polythiourea formulations. acs.orgtandfonline.com

The table below summarizes the dielectric properties of some polythiourea derivatives synthesized from p-phenylene diisothiocyanate, which can serve as a reference for the potential properties of analogous polymers derived from this compound.

| Polythiourea Derivative (from p-PDTC) | Dielectric Constant (at 1 kHz) | Dielectric Loss (tan δ at 1 kHz) | Band Gap (eV) |

| PDTC-ODA | 4.4 | 0.02 | 3.5 |

| PDTC-MDA | 4.2 | 0.02 | 3.6 |

| PDTC-HDA | 3.8 | 0.02 | 4.1 |

Data sourced from studies on polythioureas derived from para-phenylene diisothiocyanate (p-PDTC) and various diamines (ODA: 4,4'-oxydianiline; MDA: 4,4'-methylenedianiline; HDA: 1,6-hexanediamine). acs.orgtandfonline.com

Investigations into Microphase Separation and Morphology Development in Segmented Polymers

Microphase separation is a phenomenon observed in block copolymers and segmented polymers where immiscible blocks or segments self-assemble into ordered nanostructures. This process is crucial in determining the morphology and, consequently, the physical and mechanical properties of the material. Segmented polyurethanes and polyureas, which often consist of alternating hard and soft segments, are a prime example of systems where microphase separation plays a critical role.

The hard segments, typically composed of diisocyanates and chain extenders, can form ordered domains through hydrogen bonding and π-π stacking, while the flexible soft segments form an amorphous matrix. The symmetry of the diisocyanate molecule can significantly influence the efficiency of hard segment packing and the resulting morphology.

Understanding the interplay between the molecular architecture of this compound and the resulting morphology in segmented polymers is an area that requires further investigation to unlock the potential for creating materials with novel property profiles.

Surface Functionalization and Hybrid Material Development

The reactivity of this compound also lends itself to applications in surface modification and the development of hybrid materials, where precise control over surface chemistry is paramount.

Application in Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) of Films

Molecular Layer Deposition (MLD) is a vapor-phase thin film deposition technique that allows for the growth of organic and hybrid organic-inorganic polymer films with atomic-level control over thickness and composition. This method relies on sequential, self-limiting surface reactions.

The use of phenylene diisothiocyanates as precursors in MLD has been demonstrated for the growth of polythiourea thin films. Specifically, 1,4-phenylene diisothiocyanate has been successfully employed in combination with a diamine, such as ethylenediamine, to deposit conformal and uniform polythiourea films. The MLD process for polythiourea typically involves the following steps:

Exposure of the substrate to the first precursor (e.g., 1,4-phenylene diisothiocyanate), which reacts with the surface functional groups.

Purging of the excess unreacted precursor and any byproducts.

Exposure of the surface to the second precursor (e.g., ethylenediamine), which reacts with the isothiocyanate groups on the surface.

Purging of the excess second precursor and byproducts.

This cycle is repeated to build the film layer by layer. The growth rate of the polythiourea film is typically in the range of a few angstroms per cycle.

| MLD Process Parameters for Polythiourea from 1,4-Phenylene Diisothiocyanate | |

| Precursors | 1,4-Phenylene diisothiocyanate, Ethylenediamine |

| Deposition Temperature | ~50 °C |

| Growth Rate | Saturated growth observed |

| Film Properties | Conformal coating |

Data sourced from studies on MLD of polythiourea using 1,4-phenylene diisothiocyanate.

While there are no specific reports on the use of this compound in ALD or MLD, its volatility and reactivity suggest it could be a viable precursor. The ortho arrangement of the isothiocyanate groups might influence the orientation of the molecules on the surface and the resulting film structure and properties. The potential of this compound in MLD for creating novel thin film materials remains an area for future exploration.

Functionalization of Graphene-Based Materials

The covalent functionalization of graphene and its derivatives, such as graphene oxide (GO), is a critical strategy for tuning their physicochemical properties to suit advanced applications in materials science and engineering. This process involves attaching specific molecules to the graphene surface to enhance dispersibility, introduce new functionalities, and improve interfacial interactions with other materials. While various isomers of phenylene diisothiocyanate have been explored for this purpose, specific research detailing the functionalization of graphene-based materials with This compound is not extensively documented in current scientific literature.

However, the general principles of functionalizing graphene oxide with diisocyanate compounds are well-established. Isocyanate (-N=C=O) groups are highly reactive towards the oxygen-containing functional groups present on the surface of graphene oxide, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups. The reaction between an isocyanate group and a hydroxyl group on the GO surface results in the formation of a carbamate (B1207046) ester linkage, covalently grafting the molecule to the graphene sheet.

This type of modification is known to alter the surface properties of graphene oxide significantly. For instance, the functionalization of GO with isocyanates can reduce its hydrophilicity, making it more dispersible in polar aprotic solvents. This improved dispersion is crucial for creating homogeneous composite materials.

The success of such functionalization is typically verified through various characterization techniques. Spectroscopic methods provide evidence of the new covalent bonds and the changes in the material's structure.

Table 1: General Spectroscopic and Physical Changes upon Graphene Oxide Functionalization with Diisocyanates

| Analysis Technique | Observation | Indication of Functionalization |

|---|---|---|

| FTIR Spectroscopy | Appearance of new peaks corresponding to N=C=O stretching (~2260 cm⁻¹) and the gradual decrease of O-H stretching peaks (~3400 cm⁻¹). mdpi.com | Successful grafting of isocyanate groups onto the GO surface via reaction with hydroxyl groups. mdpi.com |

| Raman Spectroscopy | An increase in the intensity ratio of the D band to the G band (ID/IG). | Introduction of sp³ defects in the graphene lattice due to the covalent attachment of the functional molecules. |

| Contact Angle Measurements | Increase in the water contact angle, shifting the material from hydrophilic to hydrophobic. mdpi.com | Alteration of surface chemistry, reducing the prevalence of hydrophilic oxygen-containing groups. mdpi.com |

| Thermogravimetric Analysis (TGA) | Change in the thermal degradation profile, often indicating the attachment of organic moieties. | Successful covalent modification of the graphene oxide sheets. |

Although detailed research findings for this compound are sparse, the established reactivity of the isocyanate group suggests its potential as a functionalizing agent for graphene-based materials, analogous to other diisocyanates used in materials science.

Analytical and Sensing Applications of 1,2 Phenylene Diisothiocyanate

Design and Development of Chemosensors

Fluorescent Chemosensors for Specific Metal Ion Detection

No specific studies detailing the design, synthesis, or application of fluorescent chemosensors for metal ion detection based on 1,2-phenylene diisothiocyanate were identified in the reviewed literature. Research into isothiocyanate-based fluorescent sensors typically utilizes monofunctional isothiocyanates or the 1,4-isomer to link a fluorophore to a receptor unit. For instance, sensors based on the related compound o-phenylenediamine (B120857) (OPD) function through its oxidation to a fluorescent product, a different mechanism than one employing pre-formed this compound as a building block. nih.gov In contrast, the 1,4-isomer has been used in the synthesis of fluorescent chemosensors for detecting ions such as mercury (Hg²⁺). alkalisci.comscientificlabs.com

Radiopharmaceutical Labeling Strategies

Synthesis of Chelators for Positron Emission Tomography (PET) Imaging

There is no specific evidence in the scientific literature of this compound being used for the synthesis of chelators for PET imaging. The development of bifunctional chelators for radiometals like Gallium-68 (⁶⁸Ga) and Zirconium-89 (⁸⁹Zr) frequently employs an isothiocyanate group for conjugation to targeting biomolecules. nih.govacs.org However, these strategies universally utilize a single isothiocyanate group or the 1,4-diisothiocyanate isomer to act as a linker between the chelating moiety and the biological vector. nih.govacs.orgrsc.org The unique geometry of the 1,2-isomer is not reported for this purpose.

Bioconjugation Techniques for Diagnostic Probes

While isothiocyanate chemistry is a cornerstone of bioconjugation for creating diagnostic probes, no specific methods or examples using this compound have been documented. Bioconjugation involves the stable linking of a probe (like a fluorophore or a radiometal-chelator complex) to a biomolecule, such as an antibody. nih.govuzh.ch The reaction of an isothiocyanate with primary amine groups (e.g., on lysine (B10760008) residues) to form a stable thiourea (B124793) bond is a widely adopted method. acs.orgsnmjournals.org For bifunctional applications requiring a linker, such as in the creation of antibody-drug conjugates or certain imaging agents, 1,4-phenylene diisothiocyanate is the isomer of choice reported in the literature. rsc.orgnih.govresearchgate.net The specific reactivity and steric hindrance of this compound appear to make it unsuitable or un-explored for these established bioconjugation techniques.

Biological and Biochemical Research Applications of 1,2 Phenylene Diisothiocyanate

Biomolecule Interaction Studies

Covalent Interactions with Proteins and Their Functional Implications

The isothiocyanate groups of phenylene diisothiocyanates are electrophilic and readily react with nucleophilic residues on proteins, most notably the primary amines of lysine (B10760008) residues and the thiol groups of cysteine residues, to form stable covalent bonds. This covalent modification can have significant functional implications for the target protein.

The reaction of p-phenylene diisothiocyanate with the regulatory subunit of cAMP-dependent protein kinase II has been studied, demonstrating the ability of this class of reagents to covalently modify proteins. researchgate.net Such modifications can be used to probe the structure and function of proteins by identifying accessible reactive residues. The bifunctional nature of these reagents allows them to act as crosslinkers, connecting different parts of a single polypeptide chain or linking different protein subunits. This cross-linking can stabilize protein structures or capture transient protein-protein interactions for further study.

For instance, p-phenylene diisothiocyanate has been utilized to cross-link myosin subfragment 1 and to link proteins to phosphatidylethanolamine (B1630911) in membranes. nih.gov The distance between the two isothiocyanate groups in the different isomers (ortho, meta, and para) dictates the spatial constraints of the cross-linking, making them useful tools for mapping the proximity of reactive residues within a protein or protein complex. The functional consequences of these covalent interactions can range from altered enzymatic activity to changes in protein stability and interactions with other biomolecules.

In a study involving the A1 adenosine (B11128) receptor, derivatives of both 1,3- and 1,4-phenylene diisothiocyanate were synthesized to act as irreversible inhibitors. nih.gov These compounds were designed to first bind to the receptor and then form a covalent bond, permanently blocking its function. This highlights the use of phenylene diisothiocyanates in developing chemical probes to study receptor pharmacology and function.

Mechanisms of Enzyme Inhibition and Activity Modulation

The covalent modification of enzymes by phenylene diisothiocyanates can lead to the modulation of their activity, often resulting in inhibition. The mechanism of inhibition is typically irreversible due to the formation of a stable covalent bond between the isothiocyanate group and a critical amino acid residue within the enzyme's active site or an allosteric site.

The specific effect on enzyme activity depends on which residue is modified. If the modified residue is essential for substrate binding or catalysis, the inhibition will be potent. The reactivity of the isothiocyanate groups can be influenced by the local microenvironment within the protein, including pH and the presence of neighboring amino acid residues.

The general mechanism for enzyme inactivation by phenylene diisothiocyanates involves the nucleophilic attack by an amino or thiol group of an amino acid residue on the electrophilic carbon atom of the isothiocyanate group. This forms a thiourea (B124793) or dithiocarbamate (B8719985) linkage, respectively. When a bifunctional reagent like 1,2-phenylene diisothiocyanate is used, it can potentially crosslink two residues within the same enzyme, leading to conformational changes that inactivate the enzyme.

Biochemical Assay Development and Enzyme Immobilization

Strategies for Covalent Enzyme Immobilization on Solid Supports

Covalent immobilization of enzymes onto solid supports offers several advantages for industrial and biotechnological applications, including enhanced stability, reusability, and ease of separation from the reaction mixture. rnlkwc.ac.in Phenylene diisothiocyanates are effective crosslinking agents for this purpose, creating a stable covalent linkage between the enzyme and a functionalized solid support.

A common strategy involves pre-functionalizing a support material, such as an amino-functionalized microtiter plate or resin, with phenylene diisothiocyanate. acs.orgnih.gov One of the isothiocyanate groups reacts with the amine groups on the support, leaving the other isothiocyanate group available to react with the amine or thiol groups of the enzyme. This results in the covalent attachment of the enzyme to the support via a thiourea linkage.

A study on the immobilization of β-d-galactosidase utilized p-phenylene diisothiocyanate to covalently bind the enzyme to amino-functionalized microtiter plates and a Rink amide resin. acs.orgnih.govacs.org The success of the immobilization was confirmed by measuring the enzymatic activity of the immobilized enzyme. acs.orgnih.govacs.org

The geometry of the phenylene diisothiocyanate isomer can influence the efficiency of enzyme immobilization. A comparative study on the immobilization of glucose-6-phosphate dehydrogenase (G6PDH) on silanized surfaces used different cross-linkers, including 1,4-phenylene diisothiocyanate (PDC) and 1,3-phenylene diisothiocyanate (MDC). nih.gov The study found that the use of the para-isomer (PDC) resulted in successful enzyme immobilization, while the meta-isomer (MDC) led to degradation of the underlying silane (B1218182) layer and a significantly lower amount of immobilized enzyme. nih.gov This suggests that the geometry of the crosslinker plays a crucial role in the stability of the entire enzyme-support system.

The choice of the crosslinker, including its isomeric form, can also affect the organization and aggregation of the immobilized enzymes, which in turn can impact their catalytic properties and stability. nih.gov

Applications in Studying Cellular Responses and Pathways

While specific studies detailing the use of this compound for studying cellular responses and pathways are scarce, the general reactivity of isothiocyanates makes them valuable tools in chemical biology for probing cellular processes. The ability of these compounds to react with and crosslink proteins can be exploited to study protein-protein interactions within a cellular context.

The introduction of a reactive group like an isothiocyanate onto a molecule that targets a specific cellular pathway allows for the covalent labeling and subsequent identification of binding partners. For example, an isothiocyanate derivative of an A2A adenosine receptor agonist was used to covalently modify the receptor, enabling the study of its long-lasting activation. nih.gov This approach can be used to investigate signaling pathways by permanently activating or inactivating a key receptor protein.

The analysis of cellular signaling pathways often involves understanding the complex network of protein interactions. nih.govanygenes.com Crosslinking agents, including phenylene diisothiocyanates, could potentially be used to "freeze" these interactions in situ, allowing for their subsequent analysis by techniques such as mass spectrometry. The different spacer lengths and geometries provided by the ortho, meta, and para isomers of phenylene diisothiocyanate could offer a way to probe the spatial organization of protein complexes within cellular pathways.

It is important to note that the cellular applications of highly reactive compounds like this compound must be carefully controlled, as their non-specific reactions with a multitude of cellular proteins could lead to broad cellular toxicity.

Structural and Spectroscopic Characterization in Advanced Studies

X-ray Crystallographic Analysis of 1,2-Phenylene Diisothiocyanate Derivatives

Thiourea (B124793) derivatives synthesized from aromatic diamines, such as substituted 1,2-phenylenediamine, serve as excellent models for understanding the conformational and bonding parameters of the core structure. For instance, the crystallographic analysis of N,N'-disubstituted thiourea derivatives reveals key features of the thiourea moiety. In a study of benzoylthiourea (B1224501) derivatives, the geometry of the thiourea group is typically planar, with the C=O and C=S bonds often adopting a pseudo-antiperiplanar conformation. semi.ac.cn

An important structural feature is the formation of intramolecular hydrogen bonds, such as between a thioamide proton (N-H) and the carbonyl oxygen (C=O) in acylthiourea derivatives. semi.ac.cn The crystal packing of these molecules is further stabilized by extensive intermolecular hydrogen bonding networks, for example, involving N-H•••S=C and N-H•••O=C interactions. semi.ac.cn In some cases, π-stacking between adjacent aromatic rings also contributes to the stability of the crystal lattice. semi.ac.cn

A series of benzoylthiourea ligands, including 1,2-Bis[N'-(2-methoxybenzoyl)thioureido]-4-nitrobenzene and 1,2-Bis[N'-(2-methoxybenzoyl)thioureido]-4-chlorobenzene, have been synthesized and characterized. researchgate.net The crystal structure of a related compound, N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea, was determined to be in the monoclinic system with space group P2(1)/c. researchgate.net The thiourea moiety in this derivative maintains a trans-cis geometry, and the methoxybenzoyl group is trans with respect to the thiono group across the C-N bond. researchgate.net The C-N bond lengths within the thiourea core exhibit partial double bond character. researchgate.net

Table 1: Crystallographic Data for a Representative Benzoylthiourea Derivative This table presents data for N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea as a model for the structural features of thiourea derivatives.

| Parameter | Value | Reference |

| Empirical Formula | C21H19N3O2S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/c | researchgate.net |

| a (Å) | 7.2647 (13) | researchgate.net |

| b (Å) | 20.478 (4) | researchgate.net |

| c (Å) | 12.687 (2) | researchgate.net |

| β (°) | 101.015 (4) | researchgate.net |

| Volume (ų) | 1852.6 (6) | researchgate.net |

| Z | 4 | researchgate.net |

Mechanochemical synthesis methods have also been employed to create derivatives from this compound. For example, solid-state reactions with anilines can lead to the formation of benzimidazolidine-2-thiones through the cyclization of an unstable thiourea intermediate. nih.gov This highlights the reactivity of the ortho-positioned isothiocyanate groups.

Advanced Spectroscopic Investigations for Structural Elucidation (e.g., NMR, IR, Raman, Photoluminescence)

Spectroscopic techniques are fundamental for elucidating the structure of this compound and its derivatives in various states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of organic molecules. While specific NMR data for this compound is not extensively reported, the analysis of its thiourea derivatives provides valuable insights.

In the ¹H NMR spectra of N-benzoyl-N'-arylthioureas, the N-H protons typically appear as singlets in the range of δ 9.0-12.0 ppm. semanticscholar.org The aromatic protons of the phenylene ring would be expected to show complex multiplets in the aromatic region (δ 7.0–8.0 ppm), with the specific pattern depending on the substitution. semanticscholar.org

In the ¹³C NMR spectra, the thiocarbonyl carbon (C=S) is a key indicator, typically resonating around δ 170-180 ppm. semanticscholar.org The carbons of the phenylene ring would appear in the aromatic region (δ 120–140 ppm).

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Benzoylthiourea Derivative This table presents data for 1-benzoyl-3-p-tolylthiourea as a model for the expected NMR signals.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 7.80–7.34 | m | Aromatic protons | semanticscholar.org |

| ¹H | 2.28 | s | Methyl proton | semanticscholar.org |

| ¹³C | 174.47 | - | C=S | semanticscholar.org |

| ¹³C | 163.86 | - | C=O | semanticscholar.org |

| ¹³C | 135.29–120.07 | - | Aromatic carbons | semanticscholar.org |

| ¹³C | 26.23 | - | Methyl carbon | semanticscholar.org |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a very strong and broad absorption band for the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which typically appears in the range of 2000–2200 cm⁻¹. The NIST WebBook provides a gas-phase IR spectrum for this compound, showing prominent peaks. nist.gov Upon formation of thiourea derivatives, this characteristic isothiocyanate band disappears and new bands corresponding to N-H stretching (around 3100-3400 cm⁻¹), C=O stretching (for acyl derivatives, around 1650 cm⁻¹), and C=S stretching (around 700-850 cm⁻¹) appear. researchgate.netsemanticscholar.org

Raman Spectroscopy

Table 3: Expected Raman Vibrational Modes for this compound and its Thiourea Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~2100 | -N=C=S symmetric stretch | General |

| 1600-1580 | Aromatic C=C stretch | rsc.org |

| ~1330 | C-N stretch (in thiourea) | rsc.org |

| ~930 | C-C stretch | rsc.org |

Photoluminescence (PL) Spectroscopy

Photoluminescence studies on diisothiocyanate derivatives are less common. However, related polyurethane derivatives have shown multicolor luminescence driven by heat or light-induced aggregation. shimadzu.com The aromatic nature of the phenylene ring in this compound suggests that its derivatives and polymers could exhibit interesting photophysical properties, representing an area for future investigation.

Mass Spectrometry for Molecular Identification and Polymer Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions, as well as for structural elucidation through fragmentation analysis.

Molecular Identification

For this compound, the NIST WebBook lists the availability of an electron ionization (EI) mass spectrum. nist.gov In EI-MS, the molecular ion peak (M⁺) would be expected at m/z 192, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isothiocyanate groups or cleavage of the aromatic ring.

Polymer Characterization

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is extremely useful for the characterization of synthetic polymers, including polythioureas derived from diisothiocyanates. weebly.comnist.gov MALDI-TOF MS can provide information on the average molecular weight (Mn and Mw), the polydispersity index (PDI), and the structure of the repeating units and end groups of a polymer. wpmucdn.commdpi.com

For instance, in the analysis of a polythiourea synthesized from a diisothiocyanate and a diamine, the mass spectrum would show a distribution of peaks, where each peak corresponds to a polymer chain of a specific length. The mass difference between adjacent peaks in the main distribution corresponds to the mass of the monomer repeating unit. weebly.com

While specific MS data on polymers from this compound is scarce, studies on polythioureas from its isomer, p-phenylene diisothiocyanate (PDTC), demonstrate the utility of advanced MS techniques. For example, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has been used to confirm the interaction of copper with a polythiourea membrane synthesized from PDTC and 4,4'-oxydianiline. This indicates that MS techniques are well-suited for analyzing the surface and bulk composition of polymers derived from phenylene diisothiocyanates.

Theoretical and Computational Investigations of Phenylene Diisothiocyanates

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and predicting the chemical behavior of molecules. However, specific studies focused on 1,2-phenylene diisothiocyanate are not readily found.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

No dedicated DFT studies on the reaction mechanisms of this compound were identified in the searched literature. However, research on the reactions of o-phenylene di-isothiocyanate with various nucleophiles, such as enamines and reactive methylene (B1212753) compounds, suggests complex cyclization and addition reactions. rsc.org These experimental observations would be prime candidates for DFT analysis to elucidate the underlying reaction pathways, transition states, and intermediates.

For instance, studies on phenyl isothiocyanate have utilized DFT to investigate its adsorption and reactions on various surfaces, revealing preferences for [2+2] cycloaddition reactions involving the isothiocyanate group. dntb.gov.ua It is plausible that similar mechanisms could be at play for this compound, though the presence of a second isothiocyanate group in close proximity would likely introduce unique steric and electronic effects, potentially leading to intramolecular cyclization pathways that are unavailable to the monophenyl analog.

Computational Analysis of Aromaticity and Tautomerism

The aromaticity of the central benzene (B151609) ring in this compound is a key determinant of its stability and reactivity. While no specific computational studies on the aromaticity of this compound were found, it is expected to retain significant aromatic character. The isothiocyanate groups are known to be electron-withdrawing, which would influence the electron density distribution within the phenyl ring.

Tautomerism in this compound is a theoretical possibility, particularly involving the nitrogen and sulfur atoms of the isothiocyanate groups and the adjacent phenyl ring protons. However, without specific computational or experimental evidence, the existence and relative stability of any tautomeric forms remain speculative. Computational studies on related heterocyclic systems often employ DFT to evaluate the energies of different tautomers and the barriers to their interconversion.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a window into the dynamic behavior of molecules and their interactions. As with quantum chemical calculations, there is a dearth of specific molecular modeling studies for this compound.

Molecular dynamics (MD) simulations could provide valuable insights into the conformational flexibility of the two isothiocyanate groups relative to the phenyl ring and each other. Such simulations would depend on the availability of accurate force field parameters for the isothiocyanate group, which have been developed for other isocyanates and could potentially be adapted. nsf.gov

Simulations could predict properties such as the radial distribution functions in different solvents, providing a picture of the solvation shell around the molecule. This would be particularly relevant for understanding its reactivity in solution. Furthermore, MD simulations could be employed to study the interactions of this compound with surfaces or polymers, which is pertinent to its potential applications as a cross-linking agent or in materials science.

Coordination Chemistry of Phenylene Diisothiocyanate Ligands

Synthesis of Novel Ligands Incorporating Diisothiocyanate Scaffolds

The synthesis of ligands based on the 1,2-phenylene diisothiocyanate scaffold is dominated by the high reactivity and proximity of the two isothiocyanate groups, which favors intramolecular cyclization over simple bimolecular reactions.

When this compound is reacted with nucleophiles such as primary amines, secondary amines, or substituted hydrazines, the initial nucleophilic attack on one isothiocyanate group is often followed by a rapid intramolecular cyclization. nih.govrsc.org This results in the formation of 1-substituted thiocarbamoyl benzimidazoline-2-thiones rather than the open-chain bis(thiourea) ligands. rsc.orgrsc.org This cyclization tendency makes the synthesis of simple, linear bidentate ligands directly from this compound challenging. nih.gov

A more prevalent and versatile method for creating ligands with a similar structural backbone involves starting with its precursor, 1,2-phenylenediamine. This approach allows for the controlled, stepwise construction of more complex, multidentate ligands. A common strategy involves two main steps:

Thiourea (B124793) Formation : An initial reaction between 1,2-phenylenediamine and one equivalent of a substituted isothiocyanate (like phenyl isothiocyanate) yields a monosubstituted thiourea derivative. samipubco.comsamipubco.com

Schiff Base Condensation : The remaining free amino group on the phenylene ring can then undergo a condensation reaction with an aldehyde or ketone (e.g., salicylaldehydes) to form a Schiff base. samipubco.comsamipubco.com

This two-step process yields hybrid Schiff base-thiourea ligands that are stable and capable of acting as multidentate chelators for metal ions. samipubco.comsamipubco.com These ligands offer multiple donor sites—typically N, O, and S atoms—for coordination.

Table 1: Synthesis of Schiff Base-Thiourea Ligands from o-Phenylenediamine (B120857)

| Step | Reactants | Product Type | Ref. |

| 1 | o-Phenylenediamine + Phenyl isothiocyanate | Monosubstituted thiourea | samipubco.com |

| 2 | Product from Step 1 + Salicylaldehyde | Schiff base-thiourea ligand | samipubco.com |

Metal-Ligand Coordination Modes and Structural Characterization

Ligands derived from the 1,2-phenylene backbone, particularly the Schiff base-thiourea type, exhibit versatile coordination behavior with transition metal ions. These ligands typically act as tetradentate chelators, binding to a central metal ion through a combination of nitrogen, oxygen, and sulfur donor atoms. samipubco.com

For copper(II) complexes with these ligands, coordination generally occurs via the phenolic oxygen, the azomethine nitrogen, and the two nitrogen atoms of the diamine backbone, resulting in a distorted square-planar geometry around the Cu(II) ion. samipubco.comechemcom.com In some cases, the thiourea sulfur atom also participates in coordination. samipubco.com The resulting complexes often have a 1:1 metal-to-ligand stoichiometry. samipubco.com

Structural characterization is primarily achieved through spectroscopic methods and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy : The coordination of the ligand to the metal ion is confirmed by shifts in the characteristic vibrational frequencies. A shift in the ν(C=N) band of the azomethine group and the ν(C=S) band of the thiourea group upon complexation indicates the involvement of these groups in binding. samipubco.com The disappearance of the broad ν(O-H) band from the phenolic group also confirms its deprotonation and coordination to the metal. ekb.eg

NMR Spectroscopy : In the ¹H-NMR spectra of the diamagnetic complexes, the disappearance of the signal for the phenolic proton confirms deprotonation and coordination. samipubco.comsamipubco.com Shifts in the signals of protons near the coordinating groups also provide evidence of complex formation. ekb.eg

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information. For example, studies on related Cu(II) and Cd(II) complexes containing aminopyridine and isothiocyanate ligands have revealed square planar or square pyramidal geometries for Cu(II) and octahedral geometry for Cd(II). nih.gov Complexes with ligands derived from o-phenylenediamine, such as N,N,N',N'-tetraacetate derivatives, have also been structurally characterized, showing how the phenylene unit is incorporated into the final coordination structure. acs.org

Table 2: Characteristic IR Bands (cm⁻¹) for Schiff Base-Thiourea Ligands and their Copper(II) Complexes

| Functional Group | Ligand (approx. cm⁻¹) | Copper(II) Complex (approx. cm⁻¹) | Indication | Ref. |

| ν(O-H) | ~3400 (broad) | Absent | Deprotonation of phenolic OH | samipubco.comekb.eg |

| ν(N-H) | ~3300 | ~3300 (shifted) | Involvement of NH in coordination | samipubco.com |

| ν(C=N) azomethine | ~1620 | ~1600-1610 (shifted) | Coordination of azomethine N | samipubco.comekb.eg |

| ν(C=S) thiourea | ~750 | ~740 (shifted) | Coordination of thiourea S | samipubco.com |

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes incorporating the 1,2-phenylene backbone have been investigated using techniques such as cyclic voltammetry (CV). These studies provide insight into the redox activity of the metal centers and the influence of the ligand framework on their electronic properties.

Copper Complexes : Copper(II) complexes synthesized with Schiff base-thiourea ligands derived from 1,2-phenylenediamine exhibit quasi-reversible redox behavior. samipubco.comechemcom.com Cyclic voltammograms of these complexes typically show a redox couple corresponding to the one-electron transfer process of Cu(II)/Cu(I). samipubco.comscribd.com

Iron Complexes : The electrochemical behavior of iron(III) complexes with related N,N′-bis(salicylidene)-1,2-phenylenediamine (salophen) ligands has been studied. These complexes show a reduction potential for the Fe(III)/Fe(II) couple, which is sensitive to substituents on the ligand's aromatic rings. nih.govacs.org

Cobalt Complexes : Cobalt(III) complexes featuring ligands based on the 1,2-phenylene diamide (B1670390) scaffold, such as N,N′-(4,5-dimethyl-1,2-phenylene)dipicolinamide, also display well-defined redox chemistry. The Co(III)/Co(II) redox potential in these systems is influenced by the nature of the ancillary ligands attached to the cobalt center. researchgate.net

The electrochemical data from these related systems demonstrate that the 1,2-phenylene unit can be successfully integrated into redox-active coordination complexes, where the ligand environment plays a crucial role in tuning the metal-centered potentials.

Table 3: Representative Electrochemical Data for Metal Complexes with 1,2-Phenylene-based Ligands

| Complex Type | Redox Couple | Potential (E₁/₂) | Conditions | Ref. |

| [Fe(salophen)Cl] derivative | Fe(III)/Fe(II) | -624 mV vs Fc | Bu₄NPF₆ in CH₂Cl₂/DMSO | nih.gov |

| [Fe(salophen)Cl] derivative | Fe(III)/Fe(II) | -616 mV vs Fc | Bu₄NPF₆ in CH₂Cl₂/DMSO | nih.gov |

| [Co(Me₂bpb)(amine)(N₃)] | Co(III)/Co(II) | -0.53 V to -0.79 V | DMF solution | researchgate.net |

| [Cu(Schiff base-thiourea)] | Cu(II)/Cu(I) | Quasi-reversible waves observed | Not specified | samipubco.com |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1,2-Phenylene diisothiocyanate, and how is purity assessed?

- Methodology : The compound is typically synthesized via reactions involving aromatic diamines with thiophosgene or carbon disulfide under controlled conditions. For example, thiourea intermediates may be treated with hydrochloric acid to yield isothiocyanate groups . Purity assessment involves nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify functional groups, and high-performance liquid chromatography (HPLC) for quantitative purity analysis .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Safety Measures : Use gloves made of nitrile or butyl rubber, as these materials offer superior resistance to isothiocyanate penetration compared to latex. Ensure tight-sealed goggles and fume hoods to prevent inhalation or ocular exposure. Contaminated materials should be absorbed with inert binders (e.g., sand) and disposed of as hazardous waste per local regulations . Storage requires airtight containers in well-ventilated areas to minimize vapor accumulation .

Q. What spectroscopic methods are used to characterize the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : Confirms the aromatic backbone and isothiocyanate group positions via proton and carbon shifts.

- FTIR : Identifies N=C=S stretching vibrations (~2050–2150 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (C₈H₄N₂S₂; MW 192.26) and detects impurities .

Advanced Research Questions

Q. How can researchers optimize the crosslinking efficiency of this compound in bioconjugation reactions?

- Experimental Design :

- pH Control : Reactions with amine-containing biomolecules (e.g., antibodies) are most efficient at pH 8.5–9.5, where nucleophilic amine groups are deprotonated.

- Stoichiometry : Use a 5–10 molar excess of diisothiocyanate to ensure single-site conjugation and avoid polymerization.

- Kinetic Monitoring : Track reaction progress via UV-Vis spectroscopy (absorbance at ~250 nm for thiourea bonds) or HPLC to isolate mono-conjugated products .

Q. What analytical techniques are most effective for resolving discrepancies in reaction yields when using this compound under varying solvent conditions?

- Data Contradiction Analysis :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may cause side reactions with nucleophiles. Use reverse-phase HPLC to separate and quantify products.

- Stability Studies : Employ thermogravimetric analysis (TGA) to assess solvent-induced degradation. For example, highlights stability challenges in aqueous systems, necessitating anhydrous conditions for optimal yields .

Q. How does the steric environment of this compound influence its reactivity compared to para-substituted analogs?

- Mechanistic Insights :

- Steric Hindrance : The ortho-substitution in 1,2-PDITC reduces accessibility of isothiocyanate groups, lowering reaction rates compared to 1,4-PDITC.

- Computational Modeling : Density functional theory (DFT) can predict electron density distributions and reaction pathways. Experimental validation via X-ray crystallography (where feasible) clarifies conformational constraints .

Methodological Notes

- Avoiding Pitfalls : Ensure reaction vessels are moisture-free to prevent hydrolysis of isothiocyanate groups.

- Data Reproducibility : Calibrate instruments (e.g., HPLC, FTIR) using certified reference standards to minimize inter-lab variability.

- Ethical Compliance : Adhere to institutional biosafety protocols when handling conjugated biomolecules, particularly in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。